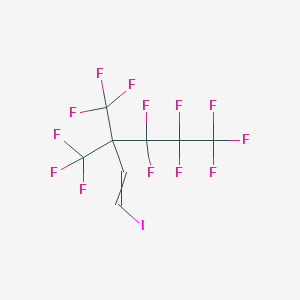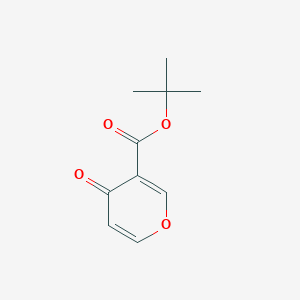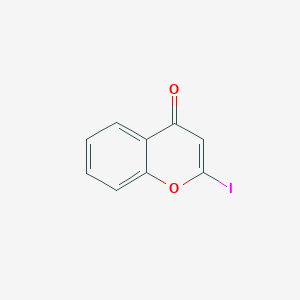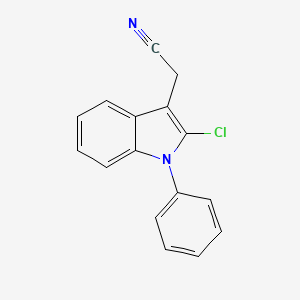
(2-Chloro-1-phenyl-1H-indol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by the presence of a chloro-substituted phenyl group attached to the indole ring, along with an acetonitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. The chloro-substituted phenyl group is introduced through the use of 2-chlorobenzaldehyde as a starting material. The reaction is carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is common. The final product is typically isolated through distillation or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of 2-(2-Chloro-1-phenyl-indol-3-yl)ethylamine.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylindole: Lacks the chloro and nitrile groups, making it less reactive in certain chemical reactions.
2-(2-Bromo-1-phenyl-indol-3-yl)acetonitrile: Similar structure but with a bromo group instead of a chloro group, which may alter its reactivity and biological activity.
2-(1-Phenyl-indol-3-yl)acetonitrile: Lacks the chloro group, affecting its chemical and biological properties.
Uniqueness
2-(2-Chloro-1-phenyl-indol-3-yl)acetonitrile is unique due to the presence of both the chloro and nitrile groups, which enhance its reactivity and potential biological activities. The chloro group can participate in various substitution reactions, while the nitrile group can be reduced or transformed into other functional groups, making it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
63793-65-7 |
|---|---|
Fórmula molecular |
C16H11ClN2 |
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
2-(2-chloro-1-phenylindol-3-yl)acetonitrile |
InChI |
InChI=1S/C16H11ClN2/c17-16-14(10-11-18)13-8-4-5-9-15(13)19(16)12-6-2-1-3-7-12/h1-9H,10H2 |
Clave InChI |
PSITWMBHJZZBOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


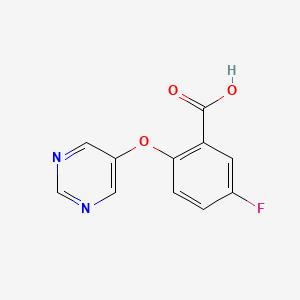

![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)

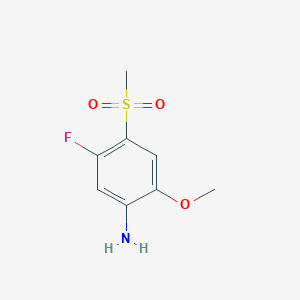
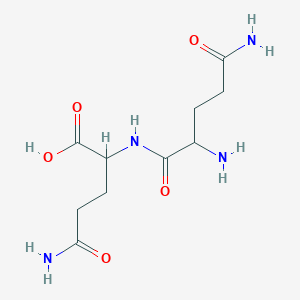
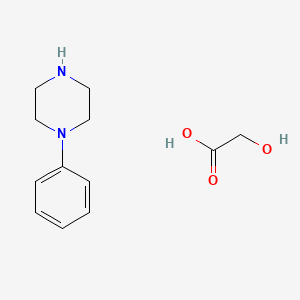

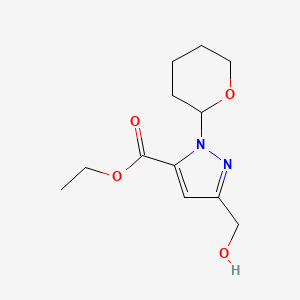
amino}butanoic acid](/img/structure/B13989140.png)
